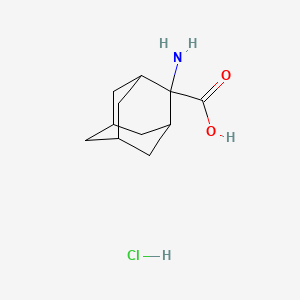

2-Aminoadamantane-2-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminoadamantane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride typically involves the reaction of 2-adamantanone with ammonia or an amine source under acidic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

化学反应分析

Types of Reactions

2-Aminoadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

- Building Block for Synthesis: The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique adamantane structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

- Reactivity: It undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Biology

- Biological Activity: Research indicates that this compound may interact with biomolecules, potentially modulating enzyme activities or receptor functions. This interaction is of significant interest for understanding cellular pathways .

- Immunomodulation Studies: Recent studies have explored its role in enhancing immune responses when modified with mannosyl substructures, indicating potential applications in vaccine development and immunotherapy .

Medicine

- Therapeutic Potential: Ongoing research investigates its efficacy as a therapeutic agent for various diseases, particularly those affecting the central nervous system (CNS). Its ability to modulate glutamate neurotransmission through interaction with mGlu5 receptors positions it as a candidate for treating CNS disorders .

- Pharmaceutical Compositions: The compound is being studied for inclusion in pharmaceutical formulations aimed at improving the therapeutic window of traditional CNS agents. Its unique properties may offer advantages over existing treatments .

Industry

- Material Science Applications: this compound is utilized in developing advanced materials due to its unique chemical structure. Applications include its use in additive manufacturing, catalysts, and electronic materials .

Case Studies

- Immunomodulatory Effects : A study demonstrated that di-mannosylated derivatives of adamantyl compounds significantly enhanced IgG production in vivo, suggesting potential applications in vaccine adjuvants. The binding affinity to NOD2 receptors was notably improved with increased mannosylation .

- CNS Modulation : Research on adamantyl amide derivatives has shown promise in modulating glutamate neurotransmission via mGlu5 receptors, indicating therapeutic potential for conditions such as anxiety and depression .

作用机制

The mechanism of action of 2-aminoadamantane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Similar Compounds

2-Aminoadamantane: A related compound with similar structural features but lacking the carboxylic acid group.

2-Adamantanone: The precursor used in the synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride.

1-Aminoadamantane: Another derivative of adamantane with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold.

生物活性

2-Aminoadamantane-2-carboxylic acid hydrochloride (AACA-HCl) is a synthetic compound derived from adamantane, which is characterized by its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interaction with the P2X7 receptor, which is implicated in various neurological and inflammatory processes.

Chemical Structure and Properties

- Molecular Formula : C11H17NO2·HCl

- Molecular Weight : 229.72 g/mol

- Functional Groups : Amino group (NH₂) and carboxylic acid group (COOH) attached to the same carbon atom within the adamantane framework.

The geminal configuration of AACA-HCl enhances its biological activity by allowing it to interact effectively with biological targets.

AACA-HCl primarily targets the P2X7 receptor, a type of purinergic receptor involved in various cellular processes, including neurotransmitter release and inflammation. The interaction with this receptor leads to:

- Inhibition of Glutamate Release : AACA-HCl blocks P2X7-evoked glutamate release, which is crucial for modulating pain and neuroinflammatory responses.

- Impact on Purinergic Signaling Pathways : The compound influences purinergic signaling, potentially altering cellular responses in pain pathways and neuroinflammatory conditions.

Analgesic Properties

Research indicates that AACA-HCl exhibits significant analgesic effects. In animal models, it has been shown to reduce pain sensitivity, suggesting its potential as a therapeutic agent for pain management.

Anti-inflammatory Effects

Studies have demonstrated that AACA-HCl can modulate inflammatory responses. Its ability to inhibit the release of pro-inflammatory cytokines through P2X7 receptor antagonism highlights its potential in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that AACA-HCl may offer neuroprotective benefits. By inhibiting excessive glutamate release, it could help prevent excitotoxicity, a process that contributes to neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vivo Studies :

- In a study involving mice subjected to inflammatory pain models, administration of AACA-HCl resulted in a statistically significant reduction in pain behavior compared to control groups.

- The compound was administered at varying doses (10 mg/kg, 20 mg/kg), with the higher dose showing enhanced efficacy.

-

In Vitro Studies :

- Cell cultures treated with AACA-HCl exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

- The IC50 value for inhibition of glutamate release was determined to be approximately 15 µM.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminoadamantane | Lacks carboxylic acid group | Moderate analgesic properties |

| 2-Adamantanone | Ketone functional group | Limited analgesic activity |

| 1-Aminoadamantane | Different substitution patterns | Minimal anti-inflammatory effects |

Safety Profile

AACA-HCl has been assigned a GHS07 signal word "Warning" due to potential hazards such as irritation and toxicity upon exposure. Safety measures should be observed during handling and experimentation.

属性

IUPAC Name |

2-aminoadamantane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCSAPAJAELIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。